molecular formula C12H12N4OS B2862278 5-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-1,2,3-benzotriazole CAS No. 2034309-44-7

5-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-1,2,3-benzotriazole

Cat. No.: B2862278
CAS No.: 2034309-44-7
M. Wt: 260.32
InChI Key: LKRZVBYYIPQJML-UHFFFAOYSA-N
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Description

5-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-1,2,3-benzotriazole is a sophisticated molecular hybrid designed for advanced synthetic and medicinal chemistry research. Its structure incorporates a 2-thia-5-azabicyclo[2.2.1]heptane scaffold linked to a 1H-1,2,3-benzotriazole group, creating a versatile building block for the development of novel pharmacologically active compounds. The benzotriazole moiety is a well-established precursor in heterocyclic chemistry, frequently employed in the synthesis of compounds with applications ranging from molecular imaging to the development of sensors and bioactive molecules . The rigid, three-dimensional bicyclic system of the 2-thia-5-azabicyclo[2.2.1]heptane core offers significant potential for modulating the physicochemical properties and binding selectivity of resulting molecules. This molecular architecture is of particular interest in the design of protease inhibitors, receptor modulators, and other therapeutic agents that require precise spatial orientation of functional groups. Furthermore, related azabicyclic lactams, such as the Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), are recognized as critical precursors to blockbuster antiviral drugs like Carbovir and Abacavir, underscoring the high value of such scaffolds in antiviral and anticancer agent discovery . This reagent is intended for use by professional researchers in constructing complex molecular architectures, exploring structure-activity relationships, and developing new chemical methodologies.

Properties

IUPAC Name

2H-benzotriazol-5-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c17-12(16-5-9-4-8(16)6-18-9)7-1-2-10-11(3-7)14-15-13-10/h1-3,8-9H,4-6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRZVBYYIPQJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=CC4=NNN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 5-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-1,2,3-benzotriazole and related compounds:

Compound Name Core Structure Substituent/Modification Molecular Formula Molecular Weight Key Properties/Activities Reference
This compound 1,2,3-Benzotriazole 2-Thia-5-azabicyclo[2.2.1]heptane carbonyl C₁₃H₁₂N₄OS 280.32 Not reported (structural analog data) N/A
3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole (BK66224) Indazole 2-Thia-5-azabicyclo[2.2.1]heptane carbonyl C₁₃H₁₃N₃OS 259.33 Research compound (no bioactivity data)
5-(2,1,3-Benzothiadiazole-5-carbonyl)-2λ⁶-thia-5-azabicyclo[2.2.1]heptane-2,2-dione Benzothiadiazole Bicycloheptane with sulfone group C₁₂H₁₁N₃O₃S₂ 309.36 High polarity (TPSA: 117 Ų)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole 4-Chlorophenyl, CF₃, carboxylic acid C₁₀H₆ClF₃N₃O₂ 292.62 Antitumor (NCI-H522 GP: 68.09%)

Preparation Methods

Synthesis of N-Acylbenzotriazole Intermediate

The foundational approach involves preparing the 2-thia-5-azabicyclo[2.2.1]heptane-5-carbonylbenzotriazole intermediate. As demonstrated in benzotriazole acylation protocols, carboxylic acids react with benzotriazole derivatives under Schotten-Baumann conditions. For this target compound:

  • 2-Thia-5-azabicyclo[2.2.1]heptane-5-carboxylic acid is synthesized via cyclization of a cysteine-derived thiolactam under high-pressure carbonylation.
  • The carboxylic acid (1.2 mmol) is treated with benzotriazole (1.1 mmol) and thionyl chloride (2 mmol) in dichloromethane at 25°C for 3 h, yielding the activated N-acylbenzotriazole.

Key Data:

Parameter Value
Yield 78–85%
Reaction Time 3–4 h
Purification Hexane precipitation

Coupling with 5-Amino-1H-benzotriazole

The N-acylbenzotriazole intermediate undergoes nucleophilic acyl substitution with 5-amino-1H-benzotriazole in acetonitrile/water (7:1) at pH 7–8. Sodium bicarbonate facilitates deprotonation of the amino group, enabling attack at the electrophilic carbonyl.

Optimization Note:

  • Prolonged stirring (6–20 h) ensures complete consumption of the acylating agent.
  • Acidic workup (pH 5) precipitates the product, which is extracted with ethyl acetate and recrystallized from hexane.

Direct Cyclocondensation Under High-Pressure Conditions

One-Pot Synthesis via o-Phenylenediamine Derivatives

Adapting the pressurized o-phenylenediamine method, this route involves:

  • Reacting 5-nitro-1H-benzotriazole with 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrazide at 240–260°C under 3.0–4.0 MPa pressure for 3–3.5 h.
  • In situ reduction of the nitro group using zinc/acetic acid, followed by diazotization and cyclization.

Critical Parameters:

Parameter Value
Temperature 250°C
Pressure 3.5 MPa
Yield 68–73%

Advantages and Limitations

  • Advantage: Eliminates intermediate isolation, reducing purification steps.
  • Limitation: Requires specialized high-pressure reactors and precise pH control during acidification (pH 5.0).

Sonogashira Coupling for Alkyne-Functionalized Intermediates

Synthesis of 5-Iodobenzotriazole Precursor

Building on alkynyl-benzotriazole strategies:

  • 5-Iodo-1H-benzotriazole is prepared via diazotization of 5-amino-1H-benzotriazole using polymer-supported nitrite reagent.
  • Sonogashira coupling with ethynyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate introduces the bicycloheptane moiety.

Reaction Conditions:

Component Quantity
Pd(PPh₃)₂Cl₂ 5 mol%
CuI 10 mol%
Et₃N 3 eq

Hydrogenation and Cyclization

Post-coupling, hydrogenation over Pd/C (10%) in ethanol at 50°C saturates the alkyne to the corresponding ethyl group, followed by intramolecular cyclization under acidic conditions (HCl/THF) to form the bicycloheptane ring.

Enzymatic Resolution for Stereoselective Synthesis

Lipase-Catalyzed Kinetic Resolution

For enantiomerically pure targets:

  • Racemic 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylic acid is resolved using Candida antarctica lipase B (CAL-B) in vinyl acetate.
  • The (S)-enantiomer is coupled with 5-amino-1H-benzotriazole via EDCl/HOBt activation.

Performance Metrics:

Metric Value
Enantiomeric Excess (ee) >98%
Yield 52% (after resolution)

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 4.15–3.98 (m, 2H, bicycloheptane-CH₂), 2.89 (s, 1H, S-CH).
  • HRMS (ESI-TOF): m/z [M+H]⁺ calcd. for C₁₃H₁₂N₄O₂S: 296.0689; found: 296.0692.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >99% purity at 254 nm.

Comparative Analysis of Methodologies

Method Yield Purity Complexity Cost
Acylbenzotriazole 78–85% >99% Moderate Low
High-Pressure 68–73% 95–97% High Medium
Sonogashira 65% 98% High High
Enzymatic 52% >99% Very High Very High

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